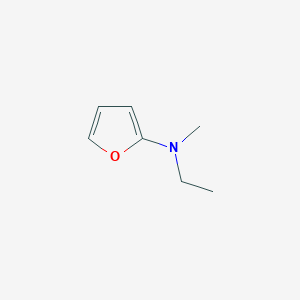
3-Oxo-2-(m-tolylazo)butyric acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-2-(m-tolylazo)butyric acid ethyl ester is an organic compound with a complex structure that includes an azo group, a ketone, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(m-tolylazo)butyric acid ethyl ester typically involves the reaction of m-tolylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes oxidation to form the azo compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactors can help control reaction conditions such as temperature and pressure more precisely, leading to higher efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-2-(m-tolylazo)butyric acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The azo group can be further oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form hydrazine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Oxo-2-(m-tolylazo)butyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its azo group, which can undergo bioreductive cleavage.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon reduction.
Industry: Utilized in the production of dyes and pigments due to its azo functionality.
Wirkmechanismus
The mechanism of action of 3-Oxo-2-(m-tolylazo)butyric acid ethyl ester involves its interaction with various molecular targets:
Molecular Targets: The azo group can interact with enzymes that catalyze reduction reactions, leading to the cleavage of the azo bond and the release of active metabolites.
Pathways Involved: The compound can participate in redox cycling, generating reactive oxygen species that can affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-oxo-2-(m-tolylhydrazono)butyric acid ethyl ester: Similar structure but with a bromine atom, which can influence its reactivity and applications.
3-Oxo-3-(m-tolyl)propionic acid ethyl ester: Lacks the azo group, making it less reactive in redox processes.
Uniqueness
3-Oxo-2-(m-tolylazo)butyric acid ethyl ester is unique due to its combination of an azo group and a ketone, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
5869-57-8 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
ethyl 2-[(3-methylphenyl)diazenyl]-3-oxobutanoate |
InChI |
InChI=1S/C13H16N2O3/c1-4-18-13(17)12(10(3)16)15-14-11-7-5-6-9(2)8-11/h5-8,12H,4H2,1-3H3 |
InChI-Schlüssel |
WKQCFWFHPATKJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C)N=NC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)













